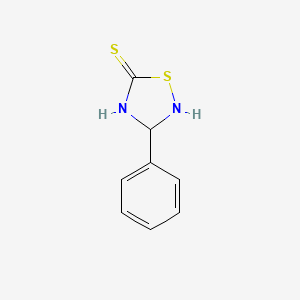
7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a chemically modified derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties and potential applications in various scientific fields. The presence of the hydroxypropyl group enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with 2-chloropropanol under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but is optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(2-Hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: 7-(2-Oxopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione.
Reduction: 7-(2-Hydroxypropyl)-1,3-dimethyl-5,6-dihydro-purin-7-ium-2,6-dione.
Substitution: 7-(2-Chloropropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is studied for its potential as a modulator of enzyme activity. It can interact with various enzymes, influencing their activity and providing insights into enzyme mechanisms.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in modulating cellular processes and as a potential drug candidate for treating various diseases.
Industry: In the industrial sector, the compound is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds. Its enhanced solubility and stability make it a valuable component in drug formulation.
Mécanisme D'action
The mechanism of action of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can influence various signaling pathways, resulting in changes in cellular processes.
Comparaison Avec Des Composés Similaires
1,3-Dimethylxanthine: A precursor in the synthesis of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione.
2-Hydroxypropyl-β-cyclodextrin: Another compound with a hydroxypropyl group, used for enhancing solubility and bioavailability.
Uniqueness: this compound is unique due to its specific structural modifications, which confer enhanced solubility and bioavailability compared to its analogs. Its ability to interact with a wide range of biological targets makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H15N4O3+ |
|---|---|
Poids moléculaire |
239.25 g/mol |
Nom IUPAC |
7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H15N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-7,15H,4H2,1-3H3/q+1 |
Clé InChI |
ZEKPMBRUKPUZLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B12354440.png)
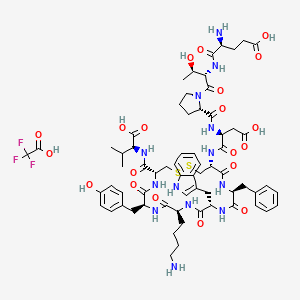

![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B12354461.png)
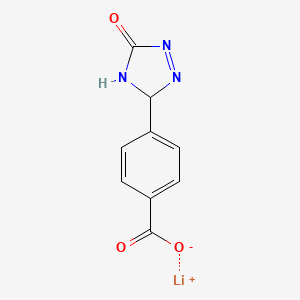
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12354472.png)
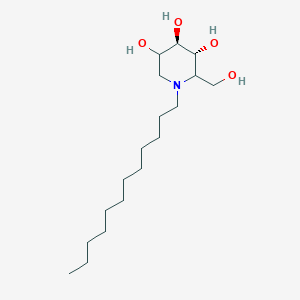
![sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B12354480.png)
![Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B12354485.png)
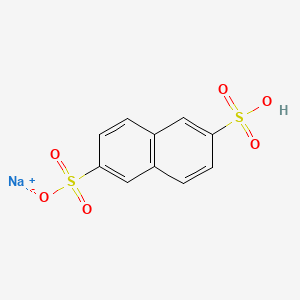
![7-cyclopropylimino-6H-thieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride](/img/structure/B12354491.png)
